molecular formula C16H15Cl2NO2 B5755105 3-chloro-N-(3-chloro-2-methylphenyl)-4-ethoxybenzamide

3-chloro-N-(3-chloro-2-methylphenyl)-4-ethoxybenzamide

Cat. No.: B5755105
M. Wt: 324.2 g/mol
InChI Key: JEFBHNYSDHMKKV-UHFFFAOYSA-N
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Description

3-chloro-N-(3-chloro-2-methylphenyl)-4-ethoxybenzamide is an organic compound with the molecular formula C16H15Cl2NO2 This compound is part of the benzamide family, characterized by the presence of a benzene ring attached to an amide group

Properties

IUPAC Name

3-chloro-N-(3-chloro-2-methylphenyl)-4-ethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO2/c1-3-21-15-8-7-11(9-13(15)18)16(20)19-14-6-4-5-12(17)10(14)2/h4-9H,3H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEFBHNYSDHMKKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=C(C(=CC=C2)Cl)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(3-chloro-2-methylphenyl)-4-ethoxybenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-2-methylaniline and 4-ethoxybenzoyl chloride.

    Reaction: The 3-chloro-2-methylaniline is reacted with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and efficiency. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(3-chloro-2-methylphenyl)-4-ethoxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of oxidized derivatives with additional functional groups.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Hydrolysis: Formation of 3-chloro-2-methylaniline and 4-ethoxybenzoic acid.

Scientific Research Applications

3-chloro-N-(3-chloro-2-methylphenyl)-4-ethoxybenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-N-(3-chloro-2-methylphenyl)-4-ethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to the observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide
  • 3-chloro-N-(4-chloro-2-methylphenyl)-4-methoxybenzamide
  • 3-chloro-N-(3-chloro-4-methylphenyl)-4-methoxybenzamide

Uniqueness

3-chloro-N-(3-chloro-2-methylphenyl)-4-ethoxybenzamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with molecular targets compared to its analogs.

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